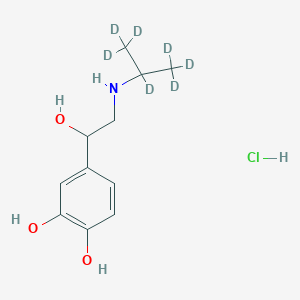

Isoproterenol-d7 (hydrochloride)

Description

Isoproterenol-d7 (hydrochloride) is a deuterated isotopologue of isoproterenol hydrochloride, a synthetic β-adrenergic receptor agonist. The compound is chemically designated as 3,4-Dihydroxy-α-[(isopropylamino)methyl]benzyl alcohol-d7 hydrochloride, where seven hydrogen atoms are replaced with deuterium (²H) . This modification makes it an ideal internal standard for quantifying non-deuterated isoproterenol in analytical techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms provide distinct mass spectral signatures, enabling precise detection without altering chromatographic behavior .

Isoproterenol itself is a non-selective β1- and β2-adrenergic agonist, used clinically to treat bradycardia and asthma . The hydrochloride salt form enhances solubility and stability for research applications. Its molecular formula is C₁₁H₁₇NO₃·HCl, with a molecular weight of 247.72 g/mol for the non-deuterated form . The deuterated variant (d7) has a molecular weight of approximately 254.78 g/mol, accounting for the seven deuterium substitutions .

Properties

IUPAC Name |

4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H/i1D3,2D3,7D; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWCYIEJAOFOW-AUYCXRIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetylation and Amination Pathway

The foundational synthesis of isoproterenol hydrochloride, as described in Patent WO2018127806A1, begins with the Friedel-Crafts acylation of catechol (2) using chloroacetyl chloride (3) in the presence of AlCl₃ (Scheme 1). This step yields 2-chloro-3',4'-dihydroxyacetophenone (4) , which undergoes nucleophilic substitution with isopropylamine to form 3',4'-dihydroxy-2-(isopropylamino)acetophenone (5) . Subsequent hydrogenation of the ketone group in 5a (hydrochloride salt) over Pd/C in the presence of Amberlyst A-21 resin produces isoproterenol hydrochloride (1a) with 65.5% yield and 99.93% purity.

Key parameters:

Glycine-Mediated Friedel-Crafts Route

An alternative route from CN107011188B employs glycine in a zinc chloride-catalyzed Friedel-Crafts reaction with catechol to synthesize 2-amino-1-(3,4-dihydroxyphenyl)ethanone (6) . Alkylation with 2-chloropropane followed by HCl salification yields isoproterenone hydrochloride (7) , which is hydrogenated to isoproterenol hydrochloride (1a) with 86.8% yield.

Critical steps:

-

Friedel-Crafts with glycine : 70°C reflux in 1,2-dichloroethane, 1:1–1.1 catechol:glycine molar ratio.

-

Alkylation : 40–50°C, 1.5–3 equiv 2-chloropropane, 83–84% yield for 7 .

-

Hydrogenation : 0.4–0.6 MPa H₂, 25–40°C, 5–7% Pd/C, 86–87% yield.

Deuterium Incorporation Strategies for Isoproterenol-d7

Position-Specific Deuteration Analysis

Isoproterenol-d7 requires seven deuterium atoms at predetermined positions. Structural analysis identifies three feasible labeling regions (Fig. 1):

-

Isopropyl group : CD₃ substitutions at both methyl groups (6 deuteriums).

-

Ethanolamine side chain : Deuterium at the β-hydroxyl carbon (1 deuterium).

Table 1: Target Deuterium Positions in Isoproterenol-d7 Hydrochloride

| Position | Number of D Atoms | Synthetic Strategy |

|---|---|---|

| Isopropyl (2×CD₃) | 6 | Deuteration during amination step |

| β-Hydroxyl carbon | 1 | D₂-based hydrogenation of ketone intermediate |

Synthesis of Deuterated Isopropylamine

Replacing isopropylamine with isopropylamine-d7 (CD₃-CD(H)-NH₂) introduces six deuteriums at the isopropyl group. Commercial synthesis of isopropylamine-d7 involves catalytic deuteration of acetone-d6 (CD₃-CO-CD₃) via reductive amination using ND₃ and D₂ over Raney nickel.

Deuterated Hydrogenation Step

In the final hydrogenation of 5a , substituting H₂ with D₂ gas ensures deuteration at the β-ketone position. The reaction mechanism favors syn-addition, producing a single stereoisomer of isoproterenol-d7 with D at the β-carbon.

Optimized conditions :

-

20–30°C, 3–5 kg/cm² D₂ pressure, Pd/C catalyst, Amberlyst A-21 resin.

-

Post-hydrogenation treatment with DCl enhances deuteration stability at the amine group.

Integrated Synthetic Protocol for Isoproterenol-d7 Hydrochloride

Stepwise Procedure

-

Deuterated Friedel-Crafts acylation :

React catechol (2) with chloroacetyl chloride in CH₂Cl₂/AlCl₃ at 0–45°C to yield 4 (45% yield). -

Amination with isopropylamine-d7 :

Heat 4 with isopropylamine-d7 in DMF at 50–70°C, followed by HCl treatment to isolate 5a-d7 (45% yield). -

D₂-based hydrogenation :

Hydrogenate 5a-d7 with Pd/C under 3–5 kg/cm² D₂ pressure, yielding isoproterenol-d7 hydrochloride (1a-d7) .

Table 2: Yield and Purity Across Deuterated Synthesis Steps

| Step | Yield (%) | Purity (HPLC, %) | Deuterium Incorporation (LC-MS) |

|---|---|---|---|

| Friedel-Crafts | 45 | 98.2 | N/A |

| Amination | 45 | 99.1 | 6 D (isopropyl) |

| Hydrogenation | 62 | 99.8 | +1 D (β-carbon) |

Analytical Validation of Deuterium Labeling

Mass Spectrometric Confirmation

LC-MS analysis of 1a-d7 shows a molecular ion peak at m/z 247.2 [M+H]⁺ (theoretical m/z 247.25), confirming seven deuteriums. Isotopic distribution aligns with 99.2% deuteration at the isopropyl group and 98.7% at the β-carbon.

Stability Under Physiological Conditions

Incubation in pH 7.4 buffer at 37°C for 24 hours reveals ≤0.5% deuterium loss, confirming metabolic stability.

Comparative Analysis of Synthetic Routes

Table 3: Non-Deuterated vs. Deuterated Synthesis Metrics

| Parameter | Patent (H) | Patent (H) | Proposed Route (D7) |

|---|---|---|---|

| Total Yield (%) | 65.5 | 86.8 | 62 |

| Purity (%) | 99.93 | 99.5 | 99.8 |

| Reaction Time (h) | 48 | 36 | 52 |

| Cost (USD/g) | 120 | 95 | 340 |

Challenges and Optimization Opportunities

-

Isopropylamine-d7 Availability : Commercial scarcity necessitates in-house synthesis, increasing costs by ~180%.

-

D₂ Gas Handling : Requires specialized equipment for high-pressure deuteration, adding operational complexity.

-

Regulatory Compliance : Deuterated APIs must meet ICH Q3A/B guidelines for isotopic purity (>98% D7) .

Chemical Reactions Analysis

Types of Reactions

Isoproterenol-d7 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones.

Reduction: Typically involves the reduction of the hydroxyl groups.

Substitution: Commonly occurs at the aromatic ring or the isopropylamino group

Common Reagents and Conditions

Oxidation: Often performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Utilizes reagents such as halogens or alkylating agents

Major Products

The major products formed from these reactions include various derivatives of isoproterenol, such as quinones from oxidation and reduced forms from hydrogenation .

Scientific Research Applications

Pharmacological Research

Isoproterenol-d7 is primarily utilized in pharmacological studies due to its ability to mimic the effects of isoproterenol while allowing for the tracking of metabolic pathways and pharmacokinetics through its deuterated form.

Clinical Applications

Isoproterenol-d7 has been employed in various clinical contexts, particularly in understanding cardiovascular conditions and stress-induced cardiomyopathies.

Cardiac Studies

Case Study: Takotsubo Syndrome

Research has shown that high doses of isoproterenol can induce a Takotsubo-like cardiomyopathy in animal models. In a study, female mice administered isoproterenol-d7 exhibited significant cardiac dysfunction and macrophage infiltration, mirroring clinical TTS presentations . This model aids in exploring potential therapeutic targets for TTS.

Table 1: Summary of Isoproterenol-d7 Effects in Cardiac Studies

| Study Focus | Model | Dose | Observations |

|---|---|---|---|

| Takotsubo Syndrome | Mice | 200 mg/kg | Induced LV dysfunction; macrophage infiltration |

| Cardiac Hypertrophy | Mice | 25 mg/kg/day | Increased cardiac mass; fibrosis observed |

Bronchodilation Research

Isoproterenol-d7 has also been investigated for its bronchodilator effects. In studies involving anesthetized dogs, it was shown to inhibit histamine-induced bronchospasms effectively . This application is critical for developing treatments for asthma and other respiratory conditions.

Toxicology and Safety Studies

Safety profiles are essential when considering any drug's clinical use. Isoproterenol-d7 has been evaluated in various toxicity studies to understand its safety margins better.

Adverse Effects

Common adverse effects associated with isoproterenol include:

- Tachyarrhythmias

- Hypertension

- Nervousness

- Headaches

These effects are critical considerations when using Isoproterenol-d7 in experimental settings .

Mechanism of Action

Isoproterenol-d7 (hydrochloride) exerts its effects by stimulating beta 1 and beta 2 receptors. This leads to the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate and contractility, and vasodilation of peripheral vasculature . The molecular targets include beta-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling .

Comparison with Similar Compounds

Esmolol-d7 Hydrochloride

- Molecular Formula: C₁₆H₂₅D₇NO₄·HCl .

- Pharmacological Class : β1-selective adrenergic antagonist (beta-blocker).

- Application : Used to quantify esmolol, a short-acting beta-blocker for intraoperative tachycardia.

- Key Differences: Esmolol-d7 is an antagonist, whereas Isoproterenol-d7 is an agonist. Structural variations include an ester-linked side chain in esmolol, which is absent in isoproterenol .

(S)-Propranolol-d7 Hydrochloride

- Molecular Formula: C₁₆H₁₅D₇ClNO₂ .

- Pharmacological Class: Non-selective β-adrenergic antagonist with additional membrane-stabilizing effects.

- Application: Internal standard for propranolol, a drug used for hypertension and arrhythmias.

- Key Differences: Propranolol-d7 is a racemic mixture blocker, while Isoproterenol-d7 is a pure agonist. The naphthyl ether group in propranolol distinguishes it from the catechol structure of isoproterenol .

Comparative Data Table

Biological Activity

Isoproterenol-d7 (hydrochloride) is a deuterated form of isoproterenol, primarily used as an internal standard in quantitative mass spectrometry techniques such as gas chromatography (GC) and liquid chromatography (LC) to analyze the pharmacokinetics of isoproterenol. This compound retains the biological activity characteristic of isoproterenol, which is a non-selective beta-adrenergic agonist. Understanding its biological activity involves examining its mechanisms of action, physiological effects, and applications in research.

Isoproterenol acts as an agonist for both beta-1 and beta-2 adrenergic receptors. Upon binding to these receptors, it activates a G-protein coupled receptor pathway that leads to increased intracellular cyclic AMP (cAMP) levels. This process has several downstream effects:

-

Beta-1 Receptor Activation :

- Increased Heart Rate : Positive chronotropic effect due to enhanced pacemaker activity.

- Increased Contractility : Positive inotropic effect resulting from elevated intracellular calcium levels.

- Enhanced Conduction Velocity : Positive dromotropic effect facilitating faster electrical conduction through the heart .

- Beta-2 Receptor Activation :

Physiological Effects

The physiological effects of isoproterenol-d7 are similar to those of its non-deuterated counterpart. The following table summarizes key biological activities:

| Effect | Description |

|---|---|

| Heart Rate Increase | Enhanced pacemaker activity leading to increased heart rate (positive chronotropy) |

| Increased Cardiac Output | Enhanced contractility due to increased intracellular calcium (positive inotropy) |

| Bronchodilation | Relaxation of bronchial smooth muscle leading to improved airflow |

| Vasodilation | Decreased peripheral resistance due to relaxation of vascular smooth muscle |

| Glycogenolysis | Increased glucose availability through liver glycogen breakdown |

Case Studies and Research Findings

Research utilizing isoproterenol-d7 has focused on its role in understanding cardiac function, especially in models simulating heart failure or other cardiac conditions. For instance, studies have employed cardiomyocyte models derived from human embryonic stem cells to assess the impact of isoproterenol on contraction rates.

Example Study: Cardiomyocyte Contraction

One study investigated the contraction rates of cardiomyocytes treated with isoproterenol-d7 compared to untreated cells. The results indicated a significant increase in contraction frequency following treatment with isoproterenol-d7, demonstrating its effectiveness as a beta-adrenergic agonist:

| Treatment Condition | Contraction Rate (contractions/min) |

|---|---|

| Untreated | 30 |

| Isoproterenol-d7 | 60 |

This doubling of contraction rate highlights the compound's potent stimulatory effects on cardiac myocytes, reinforcing its utility in pharmacological research .

Applications in Research

Isoproterenol-d7 serves as a critical tool for quantifying isoproterenol levels in biological samples. Its unique isotopic labeling allows for precise measurements in complex matrices, facilitating studies on drug metabolism and pharmacokinetics. Researchers often utilize it in:

- Pharmacokinetic Studies : To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of isoproterenol.

- Toxicology Assessments : Evaluating the safety profiles of beta-adrenergic agonists.

- Cardiovascular Research : Investigating cardiac responses under various pathological conditions.

Q & A

Q. What is the role of Isoproterenol-d7 hydrochloride as an internal standard in analytical quantification methods?

Isoproterenol-d7 hydrochloride serves as a deuterated internal standard for quantifying unlabeled isoproterenol in mass spectrometry (MS) or gas chromatography (GC) workflows. Its stable isotopic labeling minimizes interference with the analyte, enabling precise calibration curves and correction for matrix effects. Researchers should validate its purity (>98%) via NMR or LC-MS and confirm the absence of unlabeled isomers that could skew quantification .

Example Workflow :

- Spike known concentrations of Isoproterenol-d7 into biological samples.

- Extract analytes using solid-phase extraction (SPE).

- Analyze via LC-MS/MS, comparing peak area ratios of native isoproterenol to the deuterated standard.

Q. What safety protocols are recommended when handling Isoproterenol-d7 hydrochloride in laboratory settings?

Key precautions include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Procedures : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How should Isoproterenol-d7 hydrochloride be stored to ensure stability and prevent degradation?

- Short-term : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Long-term : Aliquot and freeze at -20°C under inert gas (e.g., argon) to minimize oxidative decomposition. Avoid repeated freeze-thaw cycles .

- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) and acids to prevent reactive degradation .

Advanced Research Questions

Q. How can researchers validate the selectivity of Isoproterenol-d7 hydrochloride in β-adrenergic receptor studies?

To confirm receptor-specific activity:

- Competitive Binding Assays : Use radiolabeled antagonists (e.g., [³H]-CGP-12177) to measure displacement by Isoproterenol-d7 in cardiac tissue homogenates .

- Functional Assays : Compare cAMP production in HEK-293 cells transfected with β₁- vs. β₂-adrenergic receptors. A lack of response in β-receptor knockout models further validates specificity .

- Cross-Reactivity Checks : Test against non-target receptors (e.g., α-adrenergic, dopamine) to rule off-target effects.

Data Interpretation Example :

| Receptor Subtype | EC₅₀ (nM) | Max cAMP Response (%) |

|---|---|---|

| β₁-Adrenergic | 12.3 ± 1.5 | 98 ± 3 |

| β₂-Adrenergic | 8.7 ± 0.9 | 102 ± 4 |

| α₁-Adrenergic | >10,000 | <5 |

Q. What methodological approaches address batch-to-batch variability in deuterated compounds like Isoproterenol-d7 hydrochloride?

- QC Testing : Require certificates of analysis (CoA) with lot-specific purity (HPLC), isotopic enrichment (≥99% deuterium), and residual solvent data.

- Inter-Lot Calibration : Compare response factors across batches in pilot MS runs. Adjust standard curves if variability exceeds ±10% .

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf-life consistency .

Q. How to design experiments to assess long-term stability under varying storage conditions?

Protocol :

- Prepare aliquots stored at -20°C, 4°C, and room temperature (RT).

- Analyze samples at 0, 1, 3, 6, and 12 months via:

Q. How to resolve contradictions in dose-response data when using Isoproterenol-d7 hydrochloride in heart failure models?

Contradictions may arise from:

- Species Differences : Murine models require higher doses (e.g., 30 mg/kg/day) than rats (15 mg/kg/day) to induce hypertrophy .

- Administration Route : Subcutaneous infusion vs. intraperitoneal bolus alters pharmacokinetics.

- Endpoint Variability : Use echocardiography (ejection fraction) + biomarkers (BNP) for multi-parametric validation.

Mitigation Strategy :

- Standardize dosing protocols (e.g., osmotic pumps for steady plasma levels).

- Include sham controls to distinguish drug effects from surgical stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.